Krypton-82

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Krypton-82 is a stable isotope of the noble gas krypton, which is represented by the symbol Kr and has an atomic number of 36. This compound has a mass number of 82, consisting of 36 protons and 46 neutrons. It is one of the naturally occurring isotopes of krypton and is found in trace amounts in the Earth’s atmosphere. Krypton itself is a colorless, odorless, and tasteless gas that is chemically inert under standard conditions .

準備方法

Synthetic Routes and Reaction Conditions

Krypton-82 is typically obtained through the fractional distillation of liquid air. This process involves cooling air to extremely low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points. Krypton, including its isotopes, is separated from other gases such as nitrogen and oxygen during this process .

Industrial Production Methods

In industrial settings, krypton is produced as a byproduct of the production of liquid oxygen and nitrogen. The air is first liquefied, and then krypton is separated through fractional distillation. The krypton obtained is further purified to isolate specific isotopes, including this compound .

化学反応の分析

Types of Reactions

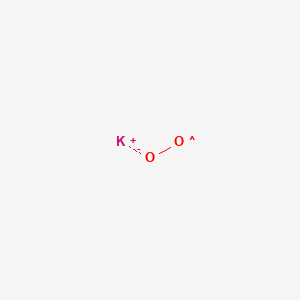

Krypton-82, like other noble gases, is largely inert and does not readily form chemical compounds. under extreme conditions, krypton can react with highly electronegative elements such as fluorine. One notable compound is krypton difluoride (KrF₂), which is formed by reacting krypton with fluorine at low temperatures and under the influence of an electric discharge or X-rays .

Common Reagents and Conditions

Fluorine (F₂): Used to form krypton difluoride (KrF₂) under extreme conditions.

Electric Discharge or X-rays: Required to initiate the reaction between krypton and fluorine.

Major Products Formed

Krypton Difluoride (KrF₂): The primary compound formed from the reaction of krypton with fluorine.

科学的研究の応用

Krypton-82 has several scientific research applications, particularly in the fields of nuclear physics and astrophysics. One significant application is in the study of proton-capture reactions in explosive stellar environments. Researchers use this compound beams to interact with hydrogen gas targets, allowing them to measure gamma rays produced during these reactions. This helps improve the understanding of astrophysical processes and the production of proton-rich nuclei .

In addition, this compound is used in the production of rubidium-82, a positron emitter tracer used in positron emission tomography (PET) myocardial perfusion imaging. This imaging technique is crucial for evaluating myocardial blood flow and diagnosing coronary artery disease .

作用機序

The mechanism of action of krypton-82 in scientific research applications involves its interaction with other elements and particles. For example, in proton-capture reactions, this compound interacts with protons to form unstable nuclei, which then decay and emit gamma rays. These gamma rays are detected and analyzed to study the underlying nuclear processes .

In the case of rubidium-82 production, this compound undergoes nuclear decay to form rubidium-82, which is then used as a tracer in PET imaging. Rubidium-82 mimics the behavior of potassium ions in the body, allowing it to be absorbed by myocardial cells and providing valuable information about blood flow and cardiac function .

類似化合物との比較

Krypton-82 is one of several stable isotopes of krypton, including krypton-78, krypton-80, krypton-83, krypton-84, and krypton-86 . Compared to these isotopes, this compound is unique in its specific applications in nuclear physics and medical imaging. While other isotopes of krypton may also be used in scientific research, this compound’s role in proton-capture reactions and PET imaging sets it apart.

Similar Compounds

- Krypton-78 (Kr-78)

- Krypton-80 (Kr-80)

- Krypton-83 (Kr-83)

- Krypton-84 (Kr-84)

- Krypton-86 (Kr-86)

This compound’s unique properties and applications make it a valuable isotope in various scientific and medical fields.

特性

CAS番号 |

14191-81-2 |

|---|---|

分子式 |

Kr |

分子量 |

81.91348115 g/mol |

IUPAC名 |

krypton-82 |

InChI |

InChI=1S/Kr/i1-2 |

InChIキー |

DNNSSWSSYDEUBZ-YPZZEJLDSA-N |

異性体SMILES |

[82Kr] |

正規SMILES |

[Kr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。